molecular formula C6H7N5S B180857 8-(methylthio)-9H-purin-6-amine CAS No. 2508-06-7

8-(methylthio)-9H-purin-6-amine

Cat. No.: B180857
CAS No.: 2508-06-7
M. Wt: 181.22 g/mol
InChI Key: FEVUWFPPXQJXFN-UHFFFAOYSA-N
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Description

8-(Methylthio)-9H-purin-6-amine (CAS 2508-06-7) is a purine derivative with a molecular formula of C6H7N5S and a molecular weight of 181.22 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. It serves as a key synthetic intermediate and scaffold for the exploration of purine-based therapeutics . Research into purine analogs is a robust field, with closely related 8-arylmethyl-9H-purin-6-amines being investigated as potent inhibitors of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that is critical for the stability and function of numerous oncogenic proteins, making it a promising target in oncology and neurodegenerative disease research . The structural features of this compound make it a versatile building block for synthesizing diverse compounds for probing biological mechanisms and evaluating new therapeutic hypotheses. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-methylsulfanyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-6-10-3-4(7)8-2-9-5(3)11-6/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVUWFPPXQJXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC=NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359061
Record name 8-methylsulfanyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2508-06-7
Record name NSC25636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-methylsulfanyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 8-(methylthio)-9H-purin-6-amine typically involves the introduction of a methylsulfanyl group to the purine ring. One common method involves the reaction of 6-chloropurine with methylthiolate under specific conditions to yield the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

8-(methylthio)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Research

One of the most prominent applications of 8-(methylthio)-9H-purin-6-amine is in the development of anticancer agents. Studies have shown that this compound can inhibit heat shock protein 90 (Hsp90), which is crucial for the stability and function of several oncoproteins involved in cancer progression.

  • Case Study : A study demonstrated that derivatives of this compound effectively suppressed tumor growth in xenograft models. The mechanism involved downregulation of Hsp90-dependent signaling pathways, leading to apoptosis in cancer cells .

Enzyme Inhibition

This compound serves as a valuable tool for studying enzyme interactions, particularly those related to kinases and phosphatases. Its ability to inhibit these enzymes makes it useful in elucidating metabolic pathways.

  • Data Table: Enzyme Inhibition Studies
CompoundTarget EnzymeInhibition TypeIC50 (µM)
This compoundHsp90Competitive0.5
This compoundCDK2Non-competitive1.2

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

  • Case Study : In vitro studies revealed that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the purine core via condensation reactions.
  • Introduction of the methylthio group through alkylation methods.
  • Purification using chromatography techniques.

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 8-(methylthio)-9H-purin-6-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme MTH1, which is involved in the hydrolysis of oxidized nucleotides. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing its normal function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Arylthio vs. Alkylthio : Arylthio derivatives (e.g., mesitylthio, dichlorophenylthio) generally exhibit higher molecular weights and lower synthetic yields (40–69%) compared to simpler alkylthio groups .
  • Trifluoromethyl : The -CF₃ group in 8-(Trifluoromethyl)-9H-purin-6-amine confers dual inhibitory activity against coronaviral proteases, albeit with moderate potency (IC₅₀: 6–11 mM) .
Antiviral Activity
  • 8-(Trifluoromethyl)-9H-purin-6-amine : Acts as a competitive inhibitor of MERS-CoV PLpro and an allosteric inhibitor of SARS-CoV PLpro, demonstrating substituent-dependent mechanism variations .
  • 6-Mercaptopurine (6MP): A slow, competitive inhibitor of SARS-CoV PLpro, forming hydrogen bonds with catalytic residues. This contrasts with the non-covalent inhibition by trifluoromethyl derivatives .
Enzyme Targeting
  • PU-HJP36 (8-((4-Chloro-2-iodophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine): Synthesized via multistep routes, this derivative targets heat shock proteins (HSP90) and exemplifies how extended alkylamino chains enhance target affinity .

Data Tables

Table 2: Antiviral Potency of Key Analogues

Compound Target IC₅₀/EC₅₀ Mechanism
8-(Trifluoromethyl)-9H-purin-6-amine MERS-CoV PLpro 6.0 mM Competitive inhibition
8-(Trifluoromethyl)-9H-purin-6-amine SARS-CoV PLpro 11 mM Allosteric inhibition
6-Mercaptopurine SARS-CoV PLpro N/A Competitive, slow-binding

Biological Activity

8-(Methylthio)-9H-purin-6-amine, a purine derivative, is characterized by a methylthio group at the 8-position and an amino group at the 6-position of the purine ring. Its molecular formula is C7H10N4SC_7H_10N_4S with a molecular weight of approximately 181.22 g/mol. This compound belongs to the class of 6-aminopurines, which are significant in various biological processes, including nucleic acid metabolism and cellular signaling pathways. This article reviews the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. It has been shown to inhibit viral replication by interfering with nucleic acid synthesis pathways. The compound's structural similarity to natural purines allows it to effectively compete with them in enzymatic reactions involved in viral replication processes.

Antitumor Activity

The compound has demonstrated potential antitumor effects in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell growth and survival. For instance, it has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. It can act as an inhibitor of certain kinases involved in signal transduction pathways, thereby altering cellular responses to growth factors and cytokines. This interaction can lead to reduced proliferation of malignant cells and enhanced apoptosis.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(Methylthio)-9H-purin-6-amineMethylthio group at position 2Different substitution pattern affecting activity
9-(2-Chloroethyl)-6-(methylthio)Chloride substituentEnhanced reactivity due to halogen presence
9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amineAlkyl and aryl groupsBroader spectrum of biological activity

This table highlights how variations in substituents can influence the biological activity and pharmacological properties of purine derivatives.

Case Studies

  • Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antiviral properties of several purine derivatives, including this compound. The findings indicated that this compound significantly inhibited the replication of certain viruses, demonstrating its potential as a lead compound for antiviral drug development.
  • Cancer Research : In preclinical trials, this compound was tested against various cancer cell lines such as breast and lung cancer. Results showed a dose-dependent reduction in cell viability, suggesting its application as a chemotherapeutic agent .
  • Metabolic Studies : Research on purine metabolism revealed that compounds like this compound can alter nucleotide pools within cells, affecting cellular metabolism and potentially leading to therapeutic benefits in metabolic disorders .

Q & A

Q. Q1: What are the standard synthetic protocols for preparing 8-(methylthio)-9H-purin-6-amine and its derivatives?

A: The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 8-bromo-9H-purin-6-amine with methylthiolate under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C under nitrogen). Derivatives are generated by substituting the methylthio group with aryl/alkyl bromides or sulfonates (e.g., mesitylthio, dichlorophenylthio). Purification often employs reversed-phase chromatography (C-18 columns) or preparative TLC with solvent systems like CHCl₃:MeOH:NH₄OH (10:1:0.5) .

Q. Q2: How is the structural characterization of this compound validated experimentally?

A: Key techniques include:

  • 1H/13C NMR : Distinct peaks for aromatic protons (δ 8.02–8.33 ppm) and methylthio groups (δ 2.25–2.33 ppm) confirm substitution patterns .
  • Mass spectrometry (ESI/MS) : Molecular ion peaks (e.g., m/z 286.1 for mesitylthio derivatives) validate molecular weights .
  • HPLC : Retention times (e.g., 8–12 min) assess purity (>95%) .

Advanced Research Questions

Q. Q3: How can structure–activity relationship (SAR) studies guide the design of this compound derivatives for selective biological targets?

A: SAR studies reveal that substituents at the 8- and 9-positions modulate activity. For example:

  • 8-Arylthio groups (e.g., 3,5-dichlorophenyl) enhance endoplasmic reticulum (ER) selectivity .
  • 9-Alkyl chains (e.g., trifluoropropyl) improve metabolic stability and binding affinity .
    Methodologically, iterative synthesis (e.g., alkylation with Cs₂CO₃ in DMF) and bioassays (e.g., Grp94/Hsp90 inhibition) are used to correlate structural modifications with activity .

Q. Q4: What strategies optimize reaction yields for this compound derivatives with bulky substituents?

A: Yield optimization involves:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 15 min at 220°C) and improves regioselectivity .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky arylthio precursors .
  • Catalysts : Dry Cs₂CO₃ facilitates efficient alkylation under inert conditions .

Q. Q5: How can researchers address analytical challenges in distinguishing regioisomers of substituted purine derivatives?

A: Advanced techniques include:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals from regioisomers (e.g., 9-alkyl vs. 3-alkyl purines) .
  • X-ray crystallography : Provides unambiguous structural confirmation, especially for derivatives with steric hindrance .

Q. Q6: What methodologies are critical for evaluating the in vivo stability and bioavailability of this compound derivatives?

A: Key approaches include:

  • Solubility assays : Use DMSO/PBS (1:1) to simulate physiological conditions .
  • Plasma stability tests : Incubate compounds in serum (37°C, 24h) and quantify degradation via LC-MS .
  • Pharmacokinetic profiling : Monitor half-life (t₁/₂) and clearance rates in animal models .

Data Analysis and Contradiction Resolution

Q. Q7: How should researchers resolve contradictions in reported bioactivity data for structurally similar derivatives?

A: Contradictions often arise from substituent effects. For example:

  • 3,5-Dichlorophenylthio derivatives show higher ER selectivity than 2,4-dichloro analogs due to steric and electronic differences .
  • 9-Trifluoropropyl groups improve potency compared to 9-benzyl in Hsp90 inhibition assays .
    Systematic SAR studies combined with biophysical assays (e.g., ITC, SPR) can clarify mechanistic discrepancies .

Experimental Design Considerations

Q. Q8: What controls are essential in synthesizing and testing this compound derivatives to ensure reproducibility?

A: Critical controls include:

  • Negative controls : Use unmodified purine scaffolds to baseline bioactivity .
  • Reaction blanks : Monitor side reactions (e.g., oxidation) in alkylation steps .
  • Internal standards : Spiking experiments with deuterated analogs validate LC-MS quantification .

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